N-(1,5-dimethyl-1H-pyrazol-3-yl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide
Description
N-(1,5-Dimethyl-1H-pyrazol-3-yl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide is a heterocyclic compound featuring a triazolo-pyridazine core linked to a propanamide chain and a substituted pyrazole group.
Properties
Molecular Formula |
C14H17N7O2 |
|---|---|
Molecular Weight |
315.33 g/mol |
IUPAC Name |
N-(1,5-dimethylpyrazol-3-yl)-3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide |
InChI |
InChI=1S/C14H17N7O2/c1-9-8-10(18-20(9)2)15-13(22)6-4-11-16-17-12-5-7-14(23-3)19-21(11)12/h5,7-8H,4,6H2,1-3H3,(H,15,18,22) |
InChI Key |
PCFHUGZVYNKNSK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C)NC(=O)CCC2=NN=C3N2N=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Hydrazine Derivatives
The triazolo[4,3-b]pyridazine system forms through cyclization of 3-hydrazinyl-6-methoxypyridazine with orthoesters or acylating agents. Source demonstrates this using POCl3-mediated reactions:
Procedure
-
3-Hydrazinyl-6-methoxypyridazine (1.0 equiv) reacts with trimethyl orthoacetate (1.2 equiv) in refluxing toluene (12 h).
-
Quenching with ice water followed by neutralization yields the cyclized product.
Key Data
| Parameter | Value |
|---|---|
| Yield | 78–82% |
| Reaction Time | 10–12 h |
| Purification | Recrystallization (EtOH/H2O) |
Alternative Pathway: [3+2] Cycloaddition
Source reports a Stille coupling approach for analogous triazolo-pyridines, adaptable to pyridazines:
Steps
-
5,6-Difluoropyridin-3-ylstannane couples with 3-methylisoxazole under Pd catalysis (XPhos/Pd(OAc)2).
-
Cyclization with hydrazine derivatives forms the triazole ring.
Optimization Note
Microwave-assisted synthesis reduces reaction time from 16 h to 45 min while maintaining 72% yield.
Preparation of 1,5-Dimethyl-1H-pyrazol-3-amine (Domain A)
Knorr Pyrazole Synthesis Modifications
Adapting methods from, the pyrazole core forms via cyclocondensation:
Protocol
-
Ethyl acetoacetate (1.0 equiv) and 1,1-dimethylhydrazine (1.1 equiv) react in acetic acid (80°C, 6 h).
Spectroscopic Validation
Assembly via Propanamide Linker (Domain C)
Carbodiimide-Mediated Coupling
Final assembly uses EDCl/HOBt activation:
Optimized Procedure
-
3-(6-Methoxytriazolo[4,3-b]pyridazin-3-yl)propanoic acid (1.0 equiv) activated with EDCl (1.5 equiv) and HOBt (1.2 equiv) in DMF (0°C, 30 min).
-
Add 1,5-dimethyl-1H-pyrazol-3-amine (1.1 equiv), stir at RT for 18 h.
Yield Enhancement Strategies
| Condition | Yield Improvement |
|---|---|
| Microwave (50°C) | 89% vs. 72% (RT) |
| Molecular Sieves (4Å) | 78% → 84% |
Critical Analysis of Synthetic Challenges
Regioselectivity in Triazolo-Pyridazine Formation
Competing cyclization modes (triazolo[4,3-b] vs. [3,4-a] isomers) are controlled by:
Amide Bond Stability Concerns
The propanamide linker shows sensitivity to:
-
Acidic Conditions : <20% decomposition at pH 2 (37°C, 24 h).
-
Oxidation : Stabilized with 0.1% BHT in final crystallization.
Scalability and Industrial Considerations
Cost-Effective Reagent Alternatives
| Original Reagent | Replacement | Cost Reduction |
|---|---|---|
| Pd(OAc)2/XPhos | Pd/C + K3PO4 | 63% |
| EDCl/HOBt | DMT-MM | 41% |
Chemical Reactions Analysis
Oxidation: The pyrazole moiety can undergo oxidation, leading to various functionalized derivatives.
Reduction: Reduction of the triazolopyridazine ring may yield different analogs.
Substitution: Substituents on the pyrazole and triazolopyridazine rings can be modified via substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂).
Substitution: Various nucleophiles (e.g., amines, alkoxides) under appropriate conditions.
Major Products:: The specific products depend on the reaction conditions and substituents. Researchers often aim for functionalized derivatives with improved properties.
Scientific Research Applications
Structural Representation
The compound features a complex structure that includes a pyrazole and triazolo-pyridazine framework, which are known for their biological activities.
Antitubercular Activity
Recent studies have explored the antitubercular properties of compounds with similar structures. For instance, derivatives of substituted benzamides have shown promising activity against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 µM, indicating potential for developing new antitubercular agents .
Anticancer Properties
Compounds containing the triazolo-pyridazine scaffold have been investigated for their anticancer properties. For example, certain derivatives have demonstrated selective inhibition of c-Met kinases, which are implicated in various cancers. One such compound has advanced to clinical trials for treating non-small cell lung cancer and renal cell carcinoma .
Neuroprotective Effects
Research indicates that triazole-fused compounds may exhibit neuroprotective effects. Studies on related compounds suggest they can modulate pathways associated with neurodegenerative diseases such as Huntington’s disease and may serve as potential therapeutics in this area .
Cardiovascular Applications
The compound's structural motifs are also being studied for their effects on cardiovascular health. Some derivatives have been identified as reversible antagonists of P2Y12 receptors, which play a critical role in platelet aggregation and thrombus formation .
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| Derivative A | Antitubercular | 1.35 | |
| Derivative B | c-Met Inhibition | 0.005 | |
| Derivative C | P2Y12 Antagonist | - |
Case Study 1: Antitubercular Activity Evaluation
A series of novel substituted benzamide derivatives were synthesized and evaluated for their activity against Mycobacterium tuberculosis. Among the tested compounds, several exhibited significant antitubercular activity with low cytotoxicity on human cells, suggesting a favorable therapeutic index for further development .
Case Study 2: Cancer Therapeutics Development
In the search for effective cancer therapies, compounds derived from the triazolo-pyridazine scaffold were subjected to high-throughput screening (HTS). One compound showed promising results in inhibiting tumor growth in preclinical models, leading to its selection for clinical trials targeting specific cancer types .
Mechanism of Action
The exact mechanism of action remains elusive due to limited research. it likely interacts with specific cellular pathways or receptors, affecting cellular processes.
Comparison with Similar Compounds
Table 1: Structural Comparison of Triazolo-Pyridazine/Related Derivatives
Pharmacological and Physicochemical Properties
- Lipophilicity: The 6-methoxy group in the target compound likely increases lipophilicity compared to non-methoxy analogs, improving membrane permeability .
- Receptor Binding: Benzimidazole-containing analogs (e.g., compound in ) may exhibit stronger adenosine receptor affinity due to aromatic stacking, whereas the dimethylpyrazole group in the target compound could favor selectivity for kinases or inflammatory targets .
- Stability : Pyrazolo-triazolopyrimidines in undergo isomerization under acidic/basic conditions, suggesting that the triazolo-pyridazine core in the target compound may require evaluation for similar behavior.
Research Findings and Implications
- Structural Isomerization : Pyrazolo-triazolopyrimidines isomerize under varying conditions (e.g., compound 7 → 6 in ), suggesting that the target compound’s triazolo-pyridazine core should be evaluated for stability in biological matrices.
- Synthetic Feasibility : The methoxy and dimethyl groups may complicate synthesis but improve drug-like properties, as seen in related triazolo-pyridazine derivatives .
Biological Activity
N-(1,5-dimethyl-1H-pyrazol-3-yl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological activity, and relevant case studies that highlight its therapeutic potential.
Synthesis
The synthesis of this compound involves multiple steps that typically include the formation of the pyrazole and triazole rings followed by amide bond formation. Specific synthetic routes may vary based on the desired properties and yield.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of pyrazole have shown efficacy against various bacterial strains including Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 µM .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Pyrazole derivatives have demonstrated cytotoxic effects on several cancer cell lines. For example:
- MCF7 Cell Line : GI50 values were noted at 3.79 µM.
- A549 Cell Line : Compounds exhibited IC50 values as low as 0.07 µM .
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| MCF7 | 3.79 | Significant cytotoxicity |
| A549 | 0.07 | High anticancer potential |
| Hep-2 | 3.25 | Moderate cytotoxicity |
| P815 | 17.82 | Moderate cytotoxicity |
The mechanism through which this compound exerts its biological effects is likely linked to its ability to interact with specific cellular targets involved in proliferation and apoptosis pathways. Molecular docking studies suggest that these compounds can effectively bind to target proteins associated with tumor growth and inflammation .
Study on Anti-Tubercular Activity
In a recent study aimed at discovering new anti-tubercular agents, several derivatives of pyrazole were synthesized and tested against Mycobacterium tuberculosis. The most active compounds showed IC90 values ranging from 3.73 to 4.00 µM, indicating strong potential for further development .
Evaluation of Cytotoxicity
A comprehensive evaluation of cytotoxicity was conducted using HEK-293 cells to assess the safety profile of these compounds. Results indicated that most tested compounds were non-toxic at concentrations effective against cancer cells .
Q & A
Basic Question: How can researchers optimize the synthesis of N-(1,5-dimethyl-1H-pyrazol-3-yl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide to improve yield and purity?
Answer:
The synthesis of this compound involves multi-step reactions, including cyclization of the triazolo-pyridazine core and subsequent coupling with the pyrazole-propanamide moiety. Key considerations include:
- Reaction Conditions : Use polar aprotic solvents (e.g., DMF or acetonitrile) with catalytic triethylamine to facilitate nucleophilic substitutions. Temperature control (60–80°C) is critical to avoid side reactions .
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:1 ratio) followed by recrystallization in ethanol improves purity (>95%) .
- Intermediate Validation : Confirm intermediates (e.g., 6-methoxy[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylic acid) via LC-MS and ¹H NMR before proceeding to coupling steps .
Basic Question: What analytical techniques are essential for characterizing this compound and its derivatives?
Answer:
- Structural Confirmation :
- Purity Assessment : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .
Advanced Question: What mechanisms underlie the compound’s reported biological activity, and how can researchers validate these pathways?
Answer:
The triazolo-pyridazine core and pyrazole-propanamide linkage suggest interactions with kinase or protease targets. Methodological approaches include:
- Enzyme Inhibition Assays : Test against 14-α-demethylase (CYP51) or tyrosine kinases using fluorometric assays. IC₅₀ values <10 µM indicate potency .
- Molecular Docking : Use AutoDock Vina to model binding with PDB structures (e.g., 3LD6 for CYP51). Validate with mutagenesis studies on key residues (e.g., Phe255 in CYP51) .
- Cellular Uptake Studies : Radiolabel the compound with ³H or ¹⁴C to quantify intracellular accumulation in cancer cell lines (e.g., HeLa) .
Advanced Question: How should researchers address contradictory data on the compound’s solubility and bioavailability in preclinical models?
Answer:
Discrepancies often arise from formulation differences. Solutions include:
- Solubility Enhancement : Use co-solvents (e.g., PEG-400) or cyclodextrin complexes to improve aqueous solubility (>1 mg/mL) .
- Bioavailability Optimization : Derivatize the propanamide group with hydrophilic substituents (e.g., hydroxyl or amine groups) while monitoring activity retention .
- In Vivo PK Studies : Compare oral vs. intravenous administration in rodents, analyzing plasma concentrations via LC-MS/MS .
Advanced Question: What computational strategies can predict the compound’s ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profile?
Answer:
- In Silico Tools :
- SwissADME : Predict logP (~2.5), GI absorption (high), and CYP450 inhibition (e.g., CYP3A4 substrate) .
- ProTox-II : Estimate hepatotoxicity risk (e.g., mitochondrial membrane disruption) .
- Validation : Cross-reference predictions with in vitro microsomal stability assays (e.g., t₁/₂ >60 min in human liver microsomes) .
Methodological Question: How can researchers design structure-activity relationship (SAR) studies for derivatives of this compound?
Answer:
-
Core Modifications :
Modification Biological Impact Reference Replace methoxy with ethoxy Increased lipophilicity, reduced solubility Substitute pyrazole methyl with CF₃ Enhanced enzyme inhibition (IC₅₀ ↓20%) -
Assay Design : Use parallel synthesis to generate 10–20 analogs, followed by high-throughput screening against target enzymes .
Advanced Question: What strategies resolve conflicting cytotoxicity data between in vitro and in vivo models?
Answer:
- Dose Reconciliation : Adjust in vitro concentrations to match achievable plasma levels (e.g., 1–10 µM in vitro vs. 5 mg/kg in vivo) .
- Metabolite Profiling : Identify active metabolites (e.g., N-demethylated derivatives) via LC-HRMS and test their activity .
- Tumor Xenograft Models : Validate efficacy in PDX (patient-derived xenograft) models with biomarker analysis (e.g., Ki-67 reduction) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
